molecular formula C12H15NO2 B7472259 Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone

Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone

Cat. No. B7472259
M. Wt: 205.25 g/mol
InChI Key: BAKUTSZDRVULNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is a member of the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. In

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone is not fully understood, but it is believed to interact with the endocannabinoid system in the body. This system is responsible for regulating various physiological processes such as pain sensation, mood, and appetite. Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone is thought to act as a partial agonist at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. These effects include analgesia, anxiolysis, sedation, and hypothermia. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone. One area of interest is in the development of new drugs based on this compound for the treatment of various medical conditions. Another potential direction is in the study of the compound's effects on the endocannabinoid system and its potential role in regulating various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone and its potential therapeutic applications.

Synthesis Methods

The synthesis of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzoyl chloride with azetidine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in high yield and purity. The synthesis method of Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone has been well established in the literature and is widely used in scientific research.

Scientific Research Applications

Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various medical conditions such as chronic pain, anxiety, and depression. This compound has been shown to have potent analgesic and anxiolytic effects in preclinical studies, making it a promising candidate for drug development.

properties

IUPAC Name

azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-10(8-11(9)15-2)12(14)13-6-3-7-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUTSZDRVULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(3-methoxy-4-methylphenyl)methanone

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